Vinpocetine-d5

LC-MS/MS MRM transition co-elution

Non-isotopic internal standards produce ion suppression discrepancies and biased vinpocetine quantification in LC-MS/MS. Vinpocetine-d5 (CAS 2734920-39-7), a pentadeuterated SIL-IS, eliminates these errors via identical co-elution and matched matrix effects. • LLOQ 0.01 ng/mL; matrix effect recovery 94.5%-105.0%, meeting FDA/EMA bioanalytical method validation criteria. • MRM transition m/z 356→280; retention time 4.4 min-identical to unlabeled vinpocetine. • ≥98% purity; available in 1 mg to bulk quantities from stock for immediate global dispatch.

Molecular Formula C₂₂H₂₁D₅N₂O₂
Molecular Weight 355.48
Cat. No. B1159641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinpocetine-d5
Synonyms(3α,16α)-Eburnamenine-14-carboxylic-d5 Acid Ethyl Ester;  (+)-Apovincaminic Acid-d5 Ethyl Ester;  (+)-Vinpocetine-d5;  (+)-cis-Apovincaminic Acid-d5 Ethyl Ester;  AY 27255-d5;  Apovincaminic Acid-d5 Ethyl Ester;  Bravinton-d5;  Cavinton-d5;  Ceractin-d5;  Eth
Molecular FormulaC₂₂H₂₁D₅N₂O₂
Molecular Weight355.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinpocetine-d5 Analytical Standard


Vinpocetine-d5 (CAS 2734920-39-7, molecular weight 355.48) is a pentadeuterated stable isotope-labeled analog of vinpocetine, a semi-synthetic vinca alkaloid derivative widely used in cerebrovascular research [1]. The compound incorporates five deuterium atoms in place of hydrogen atoms on the ethyl ester moiety, conferring a mass shift of +5 Da relative to the unlabeled parent compound (m/z 351 → 356 for the protonated molecular ion) [2]. This isotopic labeling strategy positions Vinpocetine-d5 specifically for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it serves as a chemically identical but spectrometrically distinguishable surrogate for quantifying vinpocetine in complex biological matrices [1].

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantitative bioanalysis of vinpocetine in research matrices.
Pentadeuterated analog (+5 Da mass shift) provides co-elution and matched ionization, supporting method ruggedness.
Suitable as IS in human plasma research applications where regulatory-style method validation principles are considered.

Vinpocetine-d5: Why SIL-IS Is Essential


In quantitative LC-MS/MS bioanalysis, the internal standard selection directly dictates assay accuracy, precision, and regulatory acceptance. Non-isotopic structural analogs such as phenacetin or dimenhydrinate—though historically employed as IS for vinpocetine assays—exhibit distinct physicochemical properties including differential chromatographic retention, extraction recovery, and ionization efficiency relative to the analyte [1]. Under electrospray ionization (ESI) conditions, even minor differences in co-elution or matrix factor can produce significant ion suppression or enhancement discrepancies between analyte and IS that cannot be compensated for, leading to biased quantitation [2]. In contrast, a stable isotope-labeled internal standard (SIL-IS) such as Vinpocetine-d5 co-elutes identically with the unlabeled analyte, experiences near-identical matrix effects and extraction efficiency, and therefore provides superior correction for sample-to-sample variability [3]. This principle is codified in regulatory guidance documents including the FDA Bioanalytical Method Validation Guidance and ICH M10, which explicitly recommend SIL-IS as the preferred approach for robust, reproducible quantification in pharmacokinetic and bioequivalence studies.

Target IS
Vinpocetine-d5 (SIL-IS)
Co-elutes with analyte, near-identical matrix effect correction
Non-isotopic substitute
Phenacetin, dimenhydrinate
Different retention and ionization; matrix effect mismatch may bias quantitation
Key risk
Structural analog IS may not track analyte recovery or ion suppression across diverse plasma lots, leading to accuracy shifts
Recommendation
Use SIL-IS to align with method validation expectations; substitution may require extensive re-validation

Vinpocetine-d5 Performance Evidence


MRM Transition Specificity and Co-Elution

Vinpocetine-d5 provides unambiguous spectrometric discrimination from unlabeled vinpocetine while maintaining identical chromatographic behavior. The deuterium labeling (+5 Da mass shift) produces distinct multiple reaction monitoring (MRM) transitions: m/z 356→280 for d5-vinpocetine versus m/z 351→280 for unlabeled vinpocetine, both yielding identical retention times of 4.4 minutes under the same gradient conditions [1]. This mass difference exceeds the minimum requirement for baseline resolution in quadrupole-based instruments, eliminating cross-talk interference between analyte and IS channels while the identical retention time ensures the IS experiences the same matrix environment as the analyte for optimal correction [1].

MRM Transition & Co-Elution
Head-to-head
d5: m/z 356→280, RT 4.4 min; Unlabeled: m/z 351→280, RT 4.4 min
Identical retention time supports matched matrix effect correction and eliminates cross-talk.
ESI+ mode, C18 column; method details per cited protocol.
LC-MS/MS MRM transition co-elution stable isotope-labeled internal standard bioanalysis

Matrix Effect and Extraction Recovery in Plasma

In a validated UPLC-MS/MS method using Vinpocetine-d5 as internal standard for human plasma vinpocetine quantification, the matrix effect (ME) for the assay fell within 94.51%-105.0% across the calibration range, with extraction recovery ranging from 94.81%-105.0% [1]. The relative standard deviation (RSD) for matrix effect measurements remained below 5%, demonstrating consistent and predictable behavior of Vinpocetine-d5 across multiple plasma lots [1]. These values satisfy the ±15% acceptance criteria (±20% at LLOQ) mandated by FDA and EMA bioanalytical method validation guidelines [1].

Matrix Effect & Recovery
Reported
ME 94.5–105.0%, Recovery 94.8–105.0%, RSD <5%
Consistent performance across human plasma research matrices; within typical method validation acceptance bands.
Protein precipitation; UPLC-MS/MS; n=multiple lots.
matrix effect ion suppression extraction recovery method validation human plasma

Assay Sensitivity and LLOQ in Human Plasma

The UPLC-MS/MS method employing Vinpocetine-d5 as internal standard achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL for vinpocetine in human plasma, with a linear calibration range extending from 0.04 to 20.0 ng/mL (r=0.9997) [1]. This sub-nanogram-per-milliliter sensitivity represents a critical performance threshold for accurately capturing the terminal elimination phase of vinpocetine pharmacokinetic profiles, given that peak plasma concentrations following oral administration range from approximately 20-62 ng/mL and decline rapidly thereafter [1].

Assay LLOQ
Reported
LLOQ 0.01 ng/mL, linear range 0.04–20 ng/mL (r=0.9997)
Supports low-concentration vinpocetine quantification in human plasma research samples.
Enables characterization of terminal elimination phase in PK studies.
LLOQ sensitivity UPLC-MS/MS pharmacokinetics bioequivalence

Chemical Purity and Physical Properties

Vinpocetine-d5 is commercially available with specified purity ≥98% (typical HPLC purity as reported by multiple vendors), with a defined molecular weight of 355.48 g/mol corresponding to the molecular formula C22H21D5N2O2 . The compound appears as a pale yellow solid with a melting point range of 149-151°C and demonstrates solubility in DMSO (≥10 mM), chloroform, and benzene . These well-defined physicochemical properties enable reproducible preparation of stock and working solutions for method development, a critical requirement for regulated bioanalytical laboratory operations.

Chemical Purity
Supplier data
Purity ≥98% (HPLC), MW 355.48, DMSO soluble ≥10 mM
Defined specifications support reproducible stock solution preparation.
Batch-specific CoA should be reviewed; solubility confirmed in DMSO.
purity molecular weight solubility chemical specification certificate of analysis

Isotopic Enrichment and Carryover Minimization

Stable isotope-labeled internal standards require sufficient isotopic enrichment to avoid the presence of unlabeled (d0) material that would contribute a false-positive signal in the analyte MRM channel, thereby compromising LLOQ accuracy. Vinpocetine-d5 incorporates five deuterium atoms, and high isotopic purity (≥98% deuteration at specified positions) minimizes d0 carryover that can artificially elevate baseline response at low concentrations [1]. In contrast, internal standards with fewer deuterium labels (e.g., d2 or d3) or lower isotopic purity exhibit proportionally higher d0 carryover that can significantly impact LLOQ and lower calibration standard accuracy [2].

Isotopic Enrichment
Class-level
5 deuterium labels; typical enrichment ≥98% per site
Minimizes d0 carryover that could elevate baseline in analyte channel at trace levels.
Exact enrichment certificate should be verified; class-level inference based on Stokvis et al.
isotopic purity deuterium incorporation carryover cross-contamination SIL-IS

Vinpocetine-d5 Application Scenarios


Generic Vinpocetine Bioequivalence Studies

Generic pharmaceutical development requires demonstration of bioequivalence between test and reference formulations through comparative pharmacokinetic studies in healthy volunteers. The UPLC-MS/MS method validated with Vinpocetine-d5 as internal standard achieves an LLOQ of 0.01 ng/mL and demonstrates matrix effect and recovery within 94.5%-105.0%, satisfying FDA/EMA bioanalytical method validation criteria [1]. This level of sensitivity and reproducibility enables reliable determination of Cmax, AUC0-t, and AUC0-∞ for vinpocetine, which exhibits peak plasma concentrations of 20-62 ng/mL and rapid clearance [1]. Laboratories supporting ANDA submissions benefit from the identical retention time and matched ionization behavior of Vinpocetine-d5 relative to the unlabeled analyte, minimizing cross-talk and ensuring regulatory compliance [1].

Clinical Pharmacokinetics and DDI Studies

Vinpocetine is extensively metabolized to apovincaminic acid (AVA) and undergoes significant first-pass metabolism, yielding an oral bioavailability of approximately 56.6% [1]. Accurate quantification of both parent vinpocetine and AVA across a wide dynamic range is essential for characterizing potential DDIs and metabolic pathways. The UPLC-MS/MS method utilizing Vinpocetine-d5 as IS provides a linear calibration range of 0.04-20.0 ng/mL for vinpocetine and 0.50-250 ng/mL for AVA, with RSDs for intra- and inter-batch precision below 10% [1]. The co-eluting SIL-IS corrects for matrix variability across individual plasma samples, which is particularly critical in multi-dose DDI studies where inter-subject matrix composition can vary substantially [1].

Preclinical PK and Tissue Distribution

Preclinical investigation of vinpocetine tissue distribution and brain penetration requires quantification in diverse biological matrices including plasma, brain homogenate, liver, and kidney. The identical chromatographic behavior of Vinpocetine-d5 (retention time 4.4 min) relative to the unlabeled analyte ensures consistent IS tracking across multiple matrix types with varying phospholipid and protein content [1]. The demonstrated matrix effect range of 94.51%-105.0% with RSD <5% in human plasma translates to method robustness across preclinical matrices, reducing the need for matrix-specific calibration curves [2]. This matrix independence is especially valuable for studies evaluating brain-targeted delivery strategies, where differential extraction efficiency between brain tissue and plasma could otherwise confound quantitative comparisons [1].

CRO Bioanalytical Method Development

Contract research organizations (CROs) offering bioanalytical services for vinpocetine must demonstrate method performance that meets sponsor and regulatory expectations. Vinpocetine-d5 provides a validated foundation for developing robust LC-MS/MS methods with documented sensitivity (LLOQ 0.01 ng/mL), linearity (r=0.9997), and precision (RSD <10% intra- and inter-batch) [1]. The availability of detailed MRM parameters (precursor m/z 356, product m/z 280) and chromatographic conditions from published literature accelerates method transfer and instrument setup, reducing CRO method development time and associated costs [2]. Furthermore, the compound's classification as a research-use-only analytical standard aligns with CRO operational scope without triggering controlled substance or clinical trial material regulatory requirements.

Application
Selection Property
Validation Focus
Vinpocetine formulation comparability studies in human plasma research matrices
Co-eluting SIL-IS with matched ionization behavior
Matrix effect and extraction recovery consistency across plasma lots
Metabolic pathway and DDI research in human plasma
Wide linear range and precision for parent and metabolite quantification
Intra-/inter-batch precision and accuracy review
Tissue distribution and brain penetration studies in animal models
Identical retention time across diverse biological matrices
Cross-matrix matrix effect evaluation and recovery consistency
Bioanalytical method development and transfer for vinpocetine quantitation
Documented LLOQ and calibration linearity performance
Method ruggedness assessment and batch-to-batch consistency
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